Structural and Functional Profiling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate: A Versatile Halogenated Building Block
Structural and Functional Profiling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate: A Versatile Halogenated Building Block
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In modern drug discovery and radiopharmaceutical development, the strategic incorporation of halogens into aromatic scaffolds is a cornerstone of rational drug design. 4-Fluoro-5-iodo-2-methoxyphenyl acetate (CAS: 900175-53-3) is a highly functionalized, orthogonally reactive building block. Featuring a precise arrangement of electron-donating and electron-withdrawing groups, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and positron emission tomography (PET) imaging agents[1].
This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, structural causality, and field-proven experimental protocols for its synthesis and downstream application.
Physicochemical Properties & Structural Elucidation
The molecular formula of 4-Fluoro-5-iodo-2-methoxyphenyl acetate is C9H8FIO3 , yielding an average molecular weight of 310.06 g/mol and a monoisotopic exact mass of 309.95 Da [2].
The structural integrity of this compound relies on a tetrasubstituted benzene ring. The quantitative physicochemical data is summarized in Table 1.
Table 1: Physicochemical and Structural Data
| Parameter | Value | Technical Significance |
| Chemical Name | 4-Fluoro-5-iodo-2-methoxyphenyl acetate | Standard IUPAC nomenclature. |
| Molecular Formula | C9H8FIO3[3] | Defines atomic composition (C, H, F, I, O). |
| Molecular Weight | 310.06 g/mol | Critical for stoichiometric calculations. |
| Monoisotopic Mass | 309.9502 Da[2] | Primary target for high-resolution mass spectrometry (HRMS). |
| SMILES String | CC(=O)OC1=CC(=C(C=C1OC)F)I | Enables in silico modeling and database querying. |
| H-Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |
| H-Bond Acceptors | 4 (3 Oxygen, 1 Fluorine) | Facilitates target protein interactions. |
Mechanistic Rationale: The Role of Functional Groups
The utility of 4-Fluoro-5-iodo-2-methoxyphenyl acetate lies in the specific causality of its functional groups. Every substituent is strategically positioned to enable orthogonal reactivity:
-
The Acetate Group (-OAc) at C1: The acetate moiety acts as a transient protecting group for the phenolic hydroxyl. In transition-metal catalysis, free phenols can poison palladium catalysts or undergo unwanted oxidative degradation. The acetate group masks this reactivity and can be easily cleaved under mild basic conditions (e.g.,
/MeOH) post-coupling to reveal the phenol for subsequent etherification or -radiolabeling[1]. -
The Methoxy Group (-OMe) at C2: This group provides essential electron density to the aromatic ring, tuning the oxidation potential of the molecule. Sterically, it directs electrophilic aromatic substitution (during upstream synthesis) to the para position.
-
The Fluoro Group (-F) at C4: Fluorine bioisosterism is a powerful tool in medicinal chemistry. The strong C-F bond resists metabolic degradation, specifically blocking cytochrome P450-mediated oxidation at the para position. Furthermore, it modulates the pKa of adjacent functional groups and increases overall lipophilicity[4].
-
The Iodo Group (-I) at C5: The C-I bond is the weakest carbon-halogen bond in the molecule, providing an exquisite, site-selective handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The orthogonal bond dissociation energies between C-I (~238 kJ/mol) and C-F (~485 kJ/mol) ensure that transition metals selectively insert into the C-I bond without defluorination.
Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.
Protocol A: Synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate
Starting Material: 4-Fluoro-2-methoxyphenol (CAS: 450-93-1)[5].
Step 1: Electrophilic Regioselective Iodination
-
Setup: Dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in anhydrous acetonitrile (
) under an inert argon atmosphere. Cool the reaction flask to 0 °C. -
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise, followed by a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq). Causality: NIS is chosen over elemental iodine (
) because it is a milder, less oxidative electrophile. TFA activates the NIS, generating a highly reactive iodonium ( ) species. The methoxy group strongly directs the iodination to its para position (C5). -
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction should reach completion within 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize unreacted iodine species. Extract with dichloromethane (DCM), dry over , and concentrate to yield 4-fluoro-5-iodo-2-methoxyphenol.
Step 2: O-Acetylation
-
Setup: Dissolve the crude intermediate in anhydrous DCM at 0 °C.
-
Reagent Addition: Add Pyridine (2.0 eq) followed dropwise by Acetic Anhydride (
, 1.5 eq). Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate, while simultaneously neutralizing the acetic acid byproduct. -
Validation: Stir at room temperature for 3 hours. TLC will show a less polar spot (the acetate product).
-
Purification: Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Purify via flash column chromatography to yield the pure 4-Fluoro-5-iodo-2-methoxyphenyl acetate.
Protocol B: Downstream Application (Suzuki-Miyaura Coupling)
-
Setup: In a Schlenk tube, combine 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 eq), an arylboronic acid (1.2 eq), and anhydrous
(2.0 eq). Causality: Anhydrous is used instead of aqueous NaOH to prevent premature hydrolysis of the acetate protecting group during the cross-coupling cycle. -
Catalyst: Add
(5 mol%). Purge the vessel with argon. -
Reaction: Inject degassed 1,4-Dioxane. Heat to 80 °C for 12 hours.
-
Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via chromatography.
Analytical Validation (MS & NMR)
To confirm the molecular weight and structural formula, the following analytical signatures must be validated:
-
Mass Spectrometry (ESI-HRMS):
-
Expected
peak at m/z 311.05. -
Expected
adduct at m/z 333.04. -
Self-Validation: The absence of an
peak at m/z 185 indicates complete iodination (mass shift of +126 Da).
-
-
H NMR (400 MHz,
):- 2.32 (s, 3H): Acetate methyl protons.
- 3.85 (s, 3H): Methoxy protons.
-
~6.8 - 7.5 (m, 2H): Two distinct aromatic protons. The proton at C6 will appear as a singlet (or fine doublet due to long-range F-coupling), while the proton at C3 will appear as a doublet coupled to the adjacent fluorine atom (
).
Pathway Visualization
The logical progression from the commercially available precursor through synthesis and downstream application is mapped below.
Fig 1: Synthetic workflow and downstream functionalization of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.
References
-
BenchChem / ChemBuyersGuide. "4-Fluoro-5-iodo-2-methoxyphenyl acetate." Accessed March 2, 2026. [Link]
-
PubChemLite / Université du Luxembourg. "C9H8FIO3 - Explore." Accessed March 2, 2026.[Link]
-
Burianova, Valeriia. "The synthesis and development of radionuclide based tracers for the imaging of diseases." PhD thesis, University of Glasgow, 2025. [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. PubChemLite - 2551115-70-7 (C9H8FIO3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester | 1823590-32-4 [sigmaaldrich.com]
- 4. 4-Fluoro-2-methoxyphenol 97 450-93-1 [sigmaaldrich.com]
- 5. 4-Fluoro-2-methoxyphenol | 450-93-1 [m.chemicalbook.com]
